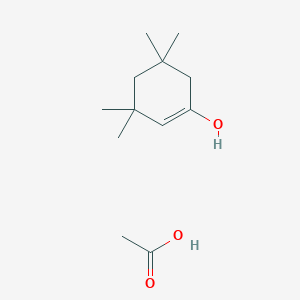
Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol is a compound that combines the properties of acetic acid and a cyclohexenol derivative. This compound is of interest due to its unique structure, which includes a cyclohexene ring with four methyl groups and an acetic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol typically involves the reaction of 3,3,5,5-tetramethylcyclohexen-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds via esterification, where the hydroxyl group of the cyclohexenol reacts with the acetic anhydride or acetyl chloride to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
科学的研究の応用
Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The cyclohexenol moiety may interact with hydrophobic pockets in proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
Acetic acid;3,3,5-trimethylcyclohexyl ester: Similar structure but with one less methyl group.
Cyclohexyl acetate: Lacks the additional methyl groups and the double bond in the ring.
Benzyl acetate: Contains a benzene ring instead of a cyclohexene ring.
Uniqueness
Acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol is unique due to its highly substituted cyclohexene ring, which imparts distinct steric and electronic properties. This makes it more resistant to certain reactions and provides unique interactions with biological targets compared to less substituted analogs.
特性
CAS番号 |
56763-68-9 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
acetic acid;3,3,5,5-tetramethylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-9(2)5-8(11)6-10(3,4)7-9;1-2(3)4/h5,11H,6-7H2,1-4H3;1H3,(H,3,4) |
InChIキー |
UURXAYWDQOEWHA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC1(CC(=CC(C1)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



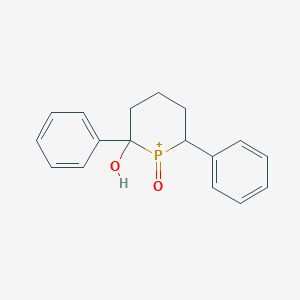
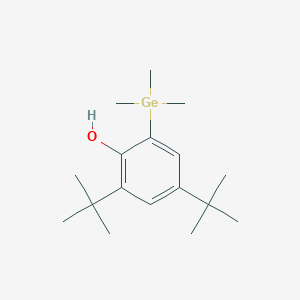
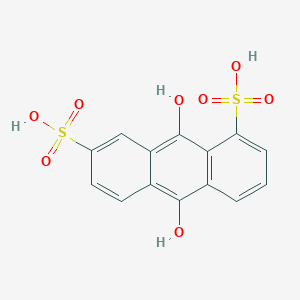
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)

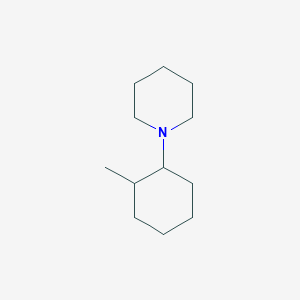
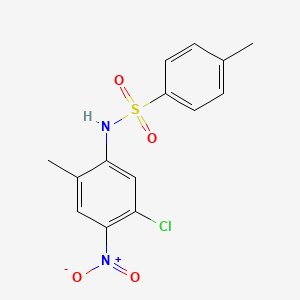


![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)
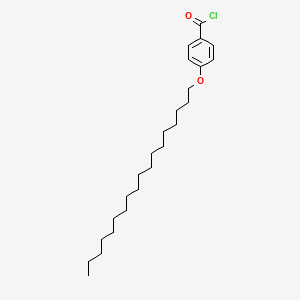
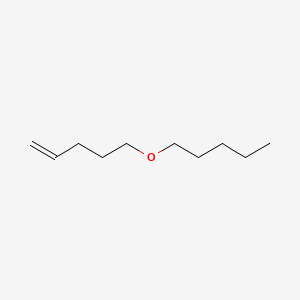
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
